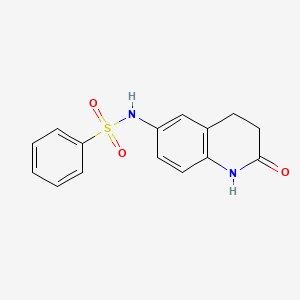

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders . It is also an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and has been studied in various contexts. For example, the crystal structure of a similar compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved .Scientific Research Applications

Antitumor Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Compounds like 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide showed significant in vitro antitumor activity, outperforming reference drugs like Doxorubicin in some cases (Alqasoumi et al., 2010).

Structural Analysis

Structural analysis of compounds like N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide showed notable intramolecular and intermolecular hydrogen bonding interactions. Such findings contribute to understanding the molecular conformation crucial for their biological activities (Gelbrich et al., 2011).

Synthesis and Chemical Behavior

The synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives has been reported, providing insights into the chemical behavior and stereochemistry of these compounds. Such studies are fundamental for developing novel compounds with potential biological applications (Croce et al., 2006).

Antimicrobial Agents

Quinoline derivatives clubbed with sulfonamide moiety have been synthesized as potential antimicrobial agents. These compounds have shown promising activity against Gram-positive bacteria, contributing to the development of new antimicrobial drugs (2019).

Catalytic Applications

Studies on half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, including N-(Quinoline-8-yl-aryl)benzenesulfonamides, have shown their efficiency as catalysts in transfer hydrogenation processes. This highlights the potential of these compounds in catalysis (Dayan et al., 2013).

Antiproliferative Agents

N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been synthesized and evaluated as antiproliferative agents. Some of these compounds exhibited significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer drugs (Motavallizadeh et al., 2014).

Radiomodulatory Effects

New quinazolinone derivatives bearing benzenesulfonamide moiety have shown potential as radiomodulatory agents. Their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells suggests their use in reducing radiation-induced damage (Soliman et al., 2020).

Anti-HIV Activity

Styrylquinoline derivatives, including N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide Derivatives, have been evaluated for their potential as HIV-1 integrase inhibitors, demonstrating the compound's potential in anti-HIV treatments (Jiao et al., 2010).

Beta3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored as human beta3 adrenergic receptor agonists, with some compounds showing significant selectivity and potency. This indicates their potential use in treating metabolic disorders (Parmee et al., 2000).

Antiparasitic Drug Leads

1-Benzenesulfonyl-1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their antiprotozoal activities, identifying them as potential lead scaffolds for developing new antiparasitic drugs (Pagliero et al., 2010).

Mechanism of Action

Target of Action

It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals within cells .

Mode of Action

As a PDE3A inhibitor, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide likely increases the concentration of cAMP within cells by preventing its breakdown . This can lead to a variety of effects depending on the specific cell type and the signaling pathways that are activated by cAMP .

Biochemical Pathways

These include pathways related to cell division, immune response, and the regulation of metabolic processes .

Result of Action

As a pde3a inhibitor, it may have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .

properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-15-9-6-11-10-12(7-8-14(11)16-15)17-21(19,20)13-4-2-1-3-5-13/h1-5,7-8,10,17H,6,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQFJUXZUHUIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)

![2-[(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2470560.png)

![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)